molecular formula C39H52N6O5S2 B12751363 2,7,10,12-Tetraazatetradecanoic acid, 4-hydroxy-12-methyl-9-(1-methylethyl)-14-(2-(1-methylethyl)-4-thiazolyl)-8,11-dioxo-3,6-bis(phenylmethyl)-, 5-thiazolylmethyl ester, (3S-(3R*,4R*,6R*,9R*))- CAS No. 165315-34-4

2,7,10,12-Tetraazatetradecanoic acid, 4-hydroxy-12-methyl-9-(1-methylethyl)-14-(2-(1-methylethyl)-4-thiazolyl)-8,11-dioxo-3,6-bis(phenylmethyl)-, 5-thiazolylmethyl ester, (3S-(3R*,4R*,6R*,9R*))-

Cat. No.: B12751363
CAS No.: 165315-34-4
M. Wt: 749.0 g/mol
InChI Key: SRYHFGUULZPYMU-OMPCMIHXSA-N
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Description

2,7,10,12-Tetraazatetradecanoic acid, 4-hydroxy-12-methyl-9-(1-methylethyl)-14-(2-(1-methylethyl)-4-thiazolyl)-8,11-dioxo-3,6-bis(phenylmethyl)-, 5-thiazolylmethyl ester, (3S-(3R*,4R*,6R*,9R*))- is a complex organic compound with a multifaceted structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex compound typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may include:

    Formation of the thiazolyl group: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the hydroxy and ester groups: These functional groups can be introduced through esterification and hydroxylation reactions.

    Coupling reactions: The final compound is often formed through coupling reactions that link the various intermediate compounds together.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The thiazolyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like halides or nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield ketones or aldehydes, while reduction of the ester group would yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biology, the compound may be studied for its potential biological activity. Compounds with thiazolyl groups are often investigated for their antimicrobial properties.

Medicine

In medicine, this compound could be explored for its potential therapeutic effects. The presence of multiple functional groups suggests that it could interact with various biological targets.

Industry

In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, if it has antimicrobial properties, it may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2,7,10,12-Tetraazatetradecanoic acid derivatives: Compounds with similar backbones but different functional groups.

    Thiazolyl-containing compounds: Other compounds with thiazolyl groups that may have similar biological activities.

Uniqueness

This compound’s uniqueness lies in its specific combination of functional groups, which may confer unique chemical and biological properties not found in other similar compounds.

Properties

CAS No.

165315-34-4

Molecular Formula

C39H52N6O5S2

Molecular Weight

749.0 g/mol

IUPAC Name

1,3-thiazol-5-ylmethyl N-[(2S,3S,5S)-3-hydroxy-5-[[(2S)-3-methyl-2-[[methyl-[2-[2-(2-methylpropyl)-1,3-thiazol-4-yl]ethyl]carbamoyl]amino]butanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate

InChI

InChI=1S/C39H52N6O5S2/c1-26(2)18-35-41-30(24-51-35)16-17-45(5)38(48)44-36(27(3)4)37(47)42-31(19-28-12-8-6-9-13-28)21-34(46)33(20-29-14-10-7-11-15-29)43-39(49)50-23-32-22-40-25-52-32/h6-15,22,24-27,31,33-34,36,46H,16-21,23H2,1-5H3,(H,42,47)(H,43,49)(H,44,48)/t31-,33-,34-,36-/m0/s1

InChI Key

SRYHFGUULZPYMU-OMPCMIHXSA-N

Isomeric SMILES

CC(C)CC1=NC(=CS1)CCN(C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C[C@@H]([C@H](CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O

Canonical SMILES

CC(C)CC1=NC(=CS1)CCN(C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O

Origin of Product

United States

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